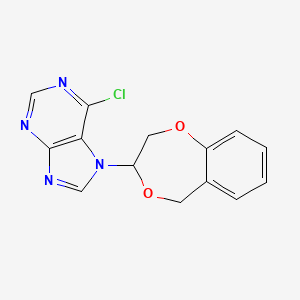
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chloro group at the 6th position and a benzodioxepin moiety at the 7th position of the purine ring. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine typically involves the Mitsunobu reaction. This reaction is carried out between 2,3-dihydro-1,4-benzodioxepin-3-methanol and 6-chloropurine under microwave-assisted conditions. The reaction proceeds through a formal 1,4-sulfur migration via two consecutive oxyranium and episulfonium rings, resulting in the desired product .
Chemical Reactions Analysis
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products: The products formed from these reactions vary based on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups at the 6th position.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine involves its interaction with specific molecular targets and pathways. For instance, it has been observed to induce apoptosis in cancer cells by interfering with cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce cell death makes it a promising candidate for further research .
Comparison with Similar Compounds
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine can be compared with other purine derivatives, such as:
6-Chloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine: Similar structure but with a different substitution pattern.
2,6-Dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine: Contains additional chloro groups and a benzoxathiin moiety.
6-Bromo-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine: Similar structure with a bromo group instead of a chloro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzodioxepin moiety, which may contribute to its distinct biological activities.
Properties
CAS No. |
918304-41-3 |
|---|---|
Molecular Formula |
C14H11ClN4O2 |
Molecular Weight |
302.71 g/mol |
IUPAC Name |
6-chloro-7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purine |
InChI |
InChI=1S/C14H11ClN4O2/c15-13-12-14(17-7-16-13)18-8-19(12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2 |
InChI Key |
HKPGTIQMDVMDLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3C(=NC=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


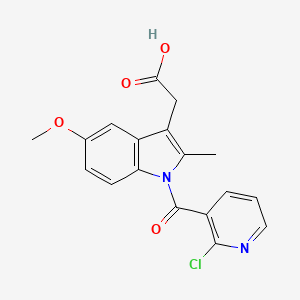
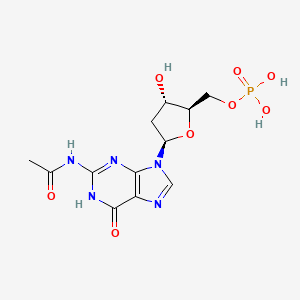
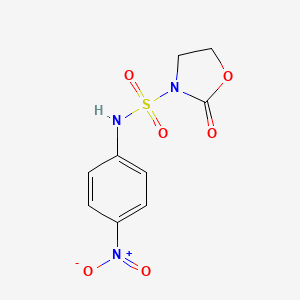

![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
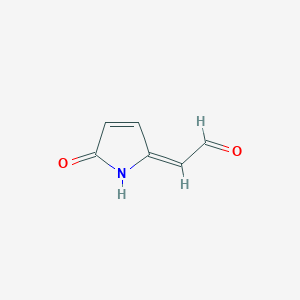
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
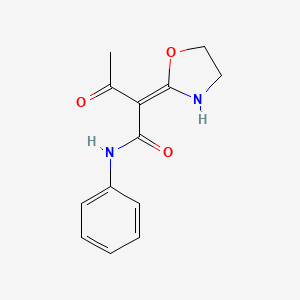
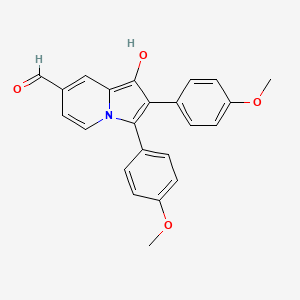


![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)

